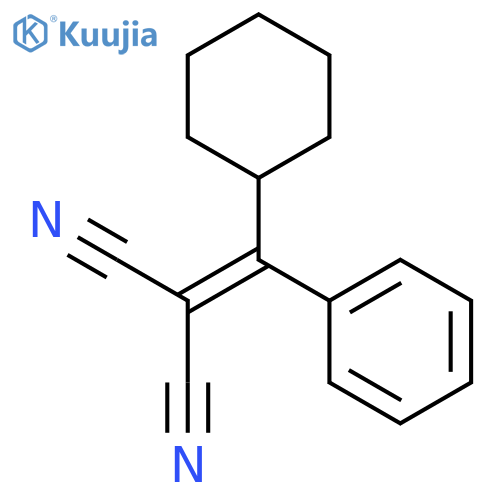Cas no 1315-07-7 (Strontium selenide)
ストロンチウムセレン化物(SrSe)は、アルカリ土類金属セレン化物の一種で、赤外光学材料や半導体分野での応用が注目される無機化合物です。結晶構造は岩塩型(NaCl型)を基本とし、バンドギャップは約2.3eVと報告されています。特に赤外線透過性に優れ、8-14μmの大気透過窓領域での光学素子材料としての潜在能力を有します。熱的安定性が高く、化学的腐食に対する耐性も良好なため、高温環境下での赤外センサーやレンズ材料としての利用が検討されています。また、p型半導体特性を示すことから、光電子デバイス開発における機能性材料としても研究が進められています。

Strontium selenide structure
Strontium selenide 化学的及び物理的性質
名前と識別子
-
- Strontium selenide
- CP93129Dihydrochloride
- Strontium selenide (metals basis)
- STRONTIUM SELENIDE, 99.
- strontium selenium(2-)
- strontiumselenide(srse)
- selanylidenestrontium
- Strontium selenide, >=99.99% trace metals basis
- 1315-07-7
- Strontium selenide(SrSe)
- Strontium selenide (SrSe)
-
- MDL: MFCD00054059
- インチ: InChI=1S/Se.Sr
- InChIKey: PFNOMMSIZHKPBO-UHFFFAOYSA-N
- ほほえんだ: [Se].[Sr]
計算された属性
- せいみつぶんしりょう: 168.83000
- どういたいしつりょう: 167.822136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 白色粉末、六角形
- 密度みつど: 4.540
- ゆうかいてん: 1600 °C(lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 0.00000
- LogP: -0.26830
- ようかいせい: 未確定
Strontium selenide セキュリティ情報
- 危険物輸送番号:UN 3283 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 23/25-33-50/53
- セキュリティの説明: S20/21; S28; S45; S60; S61
-
危険物標識:


- 包装カテゴリ:III
- セキュリティ用語:6.1
- TSCA:Yes
- 危険レベル:6.1
- 包装グループ:III
- リスク用語:R23/25
- 包装等級:III
- 危険レベル:6.1
Strontium selenide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-229335-1g |
Strontium selenide, |
1315-07-7 | 1g |
¥1399.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229335-1 g |
Strontium selenide, |
1315-07-7 | 1g |
¥1,399.00 | 2023-07-10 |
Strontium selenide 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
1315-07-7 (Strontium selenide) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1315-07-7)硒化锶

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1315-07-7)STRONTIUM

清らかである:99%
はかる:200kg
価格 ($):問い合わせ